molecular formula C8H14O3S2 B1662049 Propanoic acid, 2-[(ethoxythioxomethyl)thio]-, ethyl ester CAS No. 73232-07-2

Propanoic acid, 2-[(ethoxythioxomethyl)thio]-, ethyl ester

Cat. No.: B1662049
CAS No.: 73232-07-2
M. Wt: 222.3 g/mol
InChI Key: GZRNLTZJAIIDLJ-UHFFFAOYSA-N
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Chemical Reactions Analysis

Propanoic acid, 2-[(ethoxythioxomethyl)thio]-, ethyl ester undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of propanoic acid, 2-[(ethoxythioxomethyl)thio]-, ethyl ester involves its interaction with molecular targets and pathways in biological systems. It is believed to exert its effects through the modification of thiol groups in proteins and enzymes, leading to changes in their activity and function . This compound can also interact with cellular membranes, affecting their permeability and integrity .

Comparison with Similar Compounds

Propanoic acid, 2-[(ethoxythioxomethyl)thio]-, ethyl ester can be compared with similar compounds such as:

    Propanoic acid, 2-[(ethoxythioxomethyl)thio]-, methyl ester: This compound has a similar structure but with a methyl ester group instead of an ethyl ester group.

    Propanoic acid, 2-[(ethylthio)thioxomethyl]thio]-, ethyl ester: This compound has an ethylthio group instead of an ethoxy group.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and properties compared to its analogs .

Properties

IUPAC Name

ethyl 2-ethoxycarbothioylsulfanylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3S2/c1-4-10-7(9)6(3)13-8(12)11-5-2/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZRNLTZJAIIDLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)SC(=S)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10502227
Record name Ethyl 2-[(ethoxycarbonothioyl)sulfanyl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10502227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73232-07-2
Record name Ethyl 2-[(ethoxycarbonothioyl)sulfanyl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10502227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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